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Compound of Interest

Compound Name: Furan-3-ylethynyltrimethylsilane

Cat. No.: B1316097 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis

of 3-substituted furans, a crucial scaffold in medicinal chemistry and materials science. The

following sections outline several modern and efficient synthetic methodologies, complete with

quantitative data, detailed experimental procedures, and visual representations of the reaction

pathways and workflows.

Rhodium-Catalyzed Hydroformylation of Propargylic
Alcohols
This method offers a direct and regioselective route to 3-substituted furans from readily

available propargylic alcohols. The reaction proceeds under mild conditions and demonstrates

good functional group tolerance, making it a versatile tool for organic synthesis.

Application Notes:
The rhodium-catalyzed hydroformylation of substituted propargylic alcohols provides a

straightforward synthesis of 3-aryl-substituted furans. The reaction utilizes a rhodium

acetate/triphenylphosphine catalytic system and proceeds in a regioselective manner. This

methodology is particularly useful for synthesizing a variety of 3-aryl-substituted furans.

Quantitative Data:
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Entry
Propargylic
Alcohol Substrate

3-Substituted
Furan Product

Yield (%)

1
1-Phenylprop-2-yn-1-

ol
3-Phenylfuran 85

2

1-(4-

Methoxyphenyl)prop-

2-yn-1-ol

3-(4-

Methoxyphenyl)furan
82

3

1-(4-

Chlorophenyl)prop-2-

yn-1-ol

3-(4-

Chlorophenyl)furan
78

4
1-(Thiophen-2-yl)prop-

2-yn-1-ol
3-(Thiophen-2-yl)furan 75

5
1-Cyclohexylprop-2-

yn-1-ol
3-Cyclohexylfuran 65

Experimental Protocol:
General Procedure for the Synthesis of 3-Aryl-Substituted Furans:

To a solution of the substituted propargylic alcohol (1.0 mmol) in dry dichloromethane (10

mL) were added rhodium(II) acetate dimer (0.025 mmol) and triphenylphosphine (0.1 mmol).

The reaction mixture was transferred to a stainless steel autoclave.

The autoclave was charged with syngas (CO/H₂ = 1:1) to a pressure of 40 atm.

The mixture was stirred at 100 °C for 24 hours.

After cooling to room temperature, the excess gas was carefully vented.

The solvent was removed under reduced pressure.

The crude product was purified by silica gel column chromatography (eluent: hexane/ethyl

acetate) to afford the desired 3-substituted furan.
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Reaction Workflow:

Propargylic Alcohol Rh₂(OAc)₄ / PPh₃

Reaction Mixture

CO / H₂ (40 atm) DCM, 100 °C, 24 h Solvent Removal & Purification 3-Substituted Furan

Workup

Reaction

Click to download full resolution via product page

Caption: Workflow for Rhodium-Catalyzed Hydroformylation.

Palladium/Copper-Catalyzed Cross-Coupling and
Iodocyclization
This two-step, one-pot procedure allows for the synthesis of 2,5-disubstituted 3-iodofurans,

which are versatile intermediates for the preparation of more complex trisubstituted furans. The

reaction proceeds under very mild conditions with high yields.

Application Notes:
This method involves the palladium/copper-catalyzed cross-coupling of (Z)-β-bromoenol

acetates with terminal alkynes to form conjugated enyne acetates. These intermediates then

undergo iodocyclization to yield 2,5-disubstituted 3-iodofurans. The resulting iodine-containing

furans can be further functionalized to produce 2,3,5-trisubstituted furans.

Quantitative Data:
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Entry
(Z)-β-
Bromoenol
Acetate

Terminal
Alkyne

3-Iodofuran
Product

Yield (%)

1

(Z)-1-Bromo-2-

phenylvinyl

acetate

Phenylacetylene
3-Iodo-2,5-

diphenylfuran
88

2

(Z)-1-Bromo-2-

phenylvinyl

acetate

1-Hexyne
5-Butyl-3-iodo-2-

phenylfuran
85

3

(Z)-1-Bromo-2-

(p-tolyl)vinyl

acetate

Phenylacetylene
3-Iodo-5-phenyl-

2-(p-tolyl)furan
82

4

(Z)-1-Bromo-2-

cyclohexylvinyl

acetate

Phenylacetylene

2-Cyclohexyl-3-

iodo-5-

phenylfuran

79

5

(Z)-1-Bromo-2-

phenylvinyl

acetate

(Trimethylsilyl)ac

etylene

3-Iodo-2-phenyl-

5-

(trimethylsilyl)fur

an

90

Experimental Protocol:
General Procedure for the Synthesis of 2,5-Disubstituted 3-Iodofurans:

To a solution of the (Z)-β-bromoenol acetate (1.0 mmol) and the terminal alkyne (1.2 mmol)

in THF (5 mL) were added Pd(PPh₃)₄ (0.03 mmol) and CuI (0.06 mmol).

Triethylamine (2.0 mmol) was added, and the mixture was stirred at room temperature for 2

hours.

After completion of the coupling reaction (monitored by TLC), iodine (1.5 mmol) and sodium

bicarbonate (3.0 mmol) were added.

The reaction mixture was stirred at room temperature for an additional 3 hours.
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The reaction was quenched with a saturated aqueous solution of Na₂S₂O₃ and extracted

with ethyl acetate (3 x 10 mL).

The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated

under reduced pressure.

The residue was purified by column chromatography on silica gel (eluent: hexane) to give

the desired 3-iodofuran.

Reaction Pathway:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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